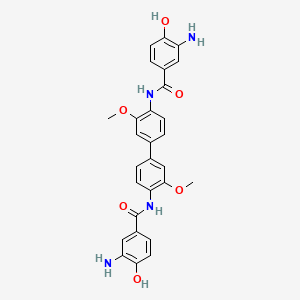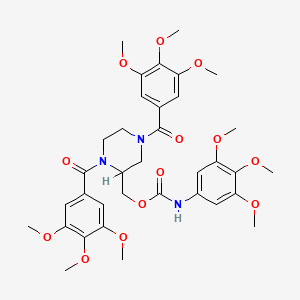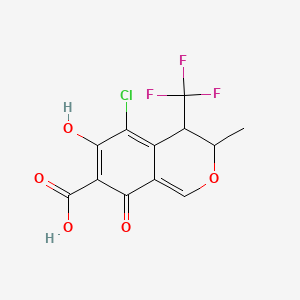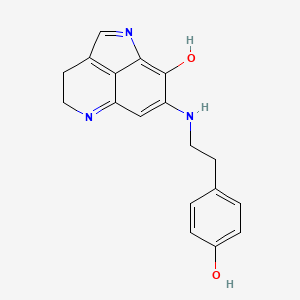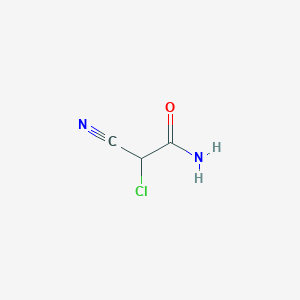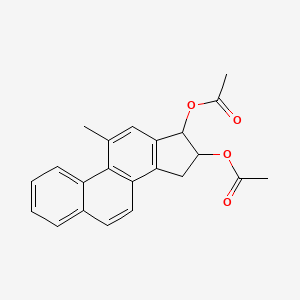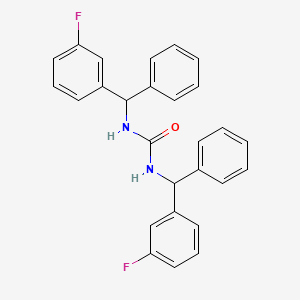
Einecs 303-443-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of o-tolidine dihydrochloride hydrate typically involves multi-step organic synthesis reactions. One common method includes the preparation of 3,3’-dimethylbenzidine dihydrochloride. The reaction conditions often require careful control of temperature and pH to ensure high purity and yield . Industrial production methods may involve large-scale organic synthesis processes with stringent safety and environmental controls to manage the risks associated with the compound .
Chemical Reactions Analysis
O-tolidine dihydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reactions can occur with reagents like chlorine or bromine under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
O-tolidine dihydrochloride hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes.
Biology: The compound can be used in biochemical assays and staining procedures.
Mechanism of Action
The mechanism of action of o-tolidine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a reducing agent, facilitating electron transfer reactions. The exact pathways and molecular targets can vary depending on the specific application and conditions .
Comparison with Similar Compounds
O-tolidine dihydrochloride hydrate can be compared with other similar compounds such as:
Benzidine: Another aromatic amine used in dye production.
3,3’-Dimethylbenzidine: A related compound with similar applications in organic synthesis and dye production.
The uniqueness of o-tolidine dihydrochloride hydrate lies in its specific chemical structure and properties, which make it suitable for particular applications in chemistry, biology, and industry .
Properties
CAS No. |
94199-69-6 |
|---|---|
Molecular Formula |
C24H65N4O22P3 |
Molecular Weight |
854.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;diphosphono hydrogen phosphate |
InChI |
InChI=1S/4C6H15NO3.H5O10P3/c4*8-4-1-7(2-5-9)3-6-10;1-11(2,3)9-13(7,8)10-12(4,5)6/h4*8-10H,1-6H2;(H,7,8)(H2,1,2,3)(H2,4,5,6) |
InChI Key |
WCDQLAZZRWQIMX-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


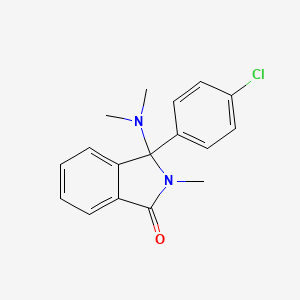
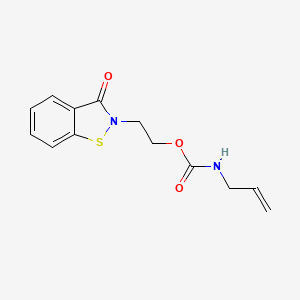
![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
